3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Overview
Description
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an ethyl group and a trifluoroethyl group. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be achieved through a [3+2] cycloaddition reaction. This involves the reaction of nitrile imines with trifluoroacetonitrile. The nitrile imines are generated in situ from hydrazonyl chloride, and the reaction is typically carried out in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the [3+2] cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2,3-triazole: Another triazole isomer with different substitution patterns and biological activities.
5-trifluoromethyl-1,2,4-triazole: A similar compound with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness: 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-4-10-5(12-11-4)3-6(7,8)9/h2-3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKFVJEYIEYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.